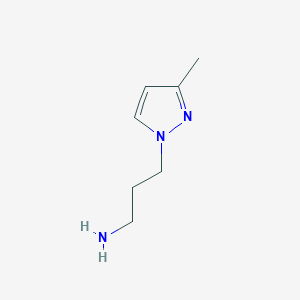

3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine

Description

3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine is a small organic compound featuring a pyrazole ring substituted with a methyl group at position 3 and linked via position 1 to a propane-1-amine chain. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the molecule. The methyl group enhances lipophilicity, while the primary amine terminus enables participation in hydrogen bonding and covalent interactions.

Properties

IUPAC Name |

3-(3-methylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXPPSOPUXNVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391913 | |

| Record name | 3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62821-91-4 | |

| Record name | 3-Methyl-1H-pyrazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62821-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a five-membered heterocyclic structure with two nitrogen atoms and a propan-1-amine group. Its unique molecular framework allows it to serve as a versatile building block in organic synthesis. The synthesis typically involves alkylation reactions where 3-methyl-1H-pyrazole is reacted with suitable alkylating agents under basic conditions. Common solvents include dimethylformamide at elevated temperatures to enhance yield and purity.

Antimicrobial Properties

Research indicates that 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine exhibits significant antimicrobial activity. This property makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi. Preliminary studies suggest its mechanism of action may involve interactions with specific enzymes or receptors, potentially modulating their activity.

Anticancer Activity

In addition to antimicrobial effects, the compound has been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, possibly through apoptosis induction or cell cycle arrest mechanisms. Understanding these interactions is crucial for optimizing its efficacy and safety profile in medicinal applications.

Agrochemical Applications

The compound also finds utility in agrochemicals as a precursor for synthesizing various pesticides and herbicides. Its ability to act as a building block for more complex heterocyclic compounds enhances its relevance in developing new agricultural chemicals that can improve crop yields while minimizing environmental impact .

Material Science Applications

In material sciences, 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine serves as an intermediate for synthesizing novel polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or mechanical characteristics, thus expanding its application range beyond traditional uses .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial activity of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine involved testing against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, showcasing its potential as an effective antimicrobial agent.

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 0.5 | 15 |

| S. aureus | 0.5 | 18 |

| C. albicans | 0.5 | 20 |

Case Study 2: Synthesis of Agrochemicals

In another study focusing on agrochemical applications, researchers synthesized a series of pyrazole derivatives using 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine as a starting material. The resulting compounds exhibited enhanced herbicidal activity compared to existing products on the market.

| Compound Name | Activity Rating (Scale 1–5) |

|---|---|

| Pyrazole Derivative A | 4 |

| Pyrazole Derivative B | 5 |

| Pyrazole Derivative C | 3 |

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine and Analogues

Key Observations:

- Heterocycle Influence: Pyrazole derivatives exhibit lower basicity compared to imidazole analogs (pKa ~1-2 for pyrazole vs. ~7 for imidazole), affecting protonation states under physiological conditions .

- Chain Length: Propane-1-amine chains balance flexibility and rigidity, enabling optimal interactions with biological targets (e.g., dopamine D3 receptor antagonists ).

Pharmacological and Industrial Relevance

- Pyrazole vs. Imidazole: Pyrazole’s lower basicity reduces off-target interactions with acidic environments, favoring selective enzyme inhibition (e.g., GSK-3β ). Imidazole derivatives, however, excel in proton-dependent processes like histamine receptor modulation .

- Benzimidazole Systems: The fused benzene ring in 3-(1H-benzimidazol-1-yl)propan-1-amine increases molecular rigidity, enhancing binding to flat hydrophobic pockets (e.g., DNA intercalation) but complicating formulation due to poor solubility .

Biological Activity

3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine features a pyrazole ring, which is known for its role in various pharmacological activities. Its molecular formula is , and it possesses a unique substitution pattern that influences its reactivity and biological activity.

Synthesis

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 3-methyl-1H-pyrazole with propan-1-amine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing different catalysts and solvents to enhance reaction efficiency.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine against various pathogens. A study conducted on several pyrazole derivatives found that compounds similar to 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 20 |

| Escherichia coli | 0.50 | 18 |

| Pseudomonas aeruginosa | 0.75 | 15 |

Anticancer Activity

In vitro studies have demonstrated that 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine exhibits anticancer properties . It has been shown to reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased cancer cell death .

The biological activity of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine can be attributed to its ability to interact with specific molecular targets within cells:

Antimicrobial Mechanism:

The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Anticancer Mechanism:

It is believed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives, including 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amines:

- Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that modifications on the pyrazole ring significantly affected their antimicrobial potency. The study concluded that the presence of specific functional groups enhanced activity against Gram-positive bacteria .

- Anticancer Evaluation : In a study focusing on lung cancer cells, treatment with 3-(3-methyl-1H-pyrazol-1-y)propan-1-amines resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.